InChI=1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2
. A common synthesis route involves reacting 2-chloro-1-(piperidin-1-yl)ethanone with a suitable amine in the presence of a base. [] This reaction proceeds via nucleophilic substitution, where the amine replaces the chlorine atom. Different reaction conditions, such as solvent, temperature, and base, can be employed depending on the specific amine used.
While 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride itself may not have direct applications, it is primarily used as a building block or intermediate in the synthesis of more complex molecules with potential biological activities. For instance, it can be incorporated into structures targeting acetylcholinesterase and butyrylcholinesterase enzymes. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7